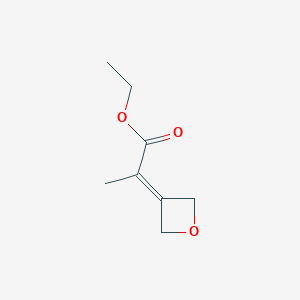

Ethyl 2-(oxetan-3-ylidene)propanoate

Descripción general

Descripción

Ethyl 2-(oxetan-3-ylidene)propanoate: is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. . This compound features an oxetane ring, which is a four-membered cyclic ether, and is of significant interest in various fields of scientific research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Method 1:

Method 2:

Industrial Production Methods: Industrial production methods for ethyl 2-(oxetan-3-ylidene)propanoate are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Ring-Opening Reactions

The oxetane ring undergoes strain-driven ring-opening under nucleophilic or acidic conditions:

Mechanistic studies suggest that acid hydrolysis proceeds via oxonium ion intermediates, while base conditions favor β-elimination pathways .

Isomerization and Cyclization

Thermal instability leads to structural rearrangements:

The isomerization pathway involves proton transfer from the ester carbonyl to the oxetane oxygen, followed by ring contraction/expansion (Figure 1) :

Oxidation and Reduction

The α,β-unsaturated ester system participates in redox reactions:

Density functional theory (DFT) calculations indicate that oxidation occurs preferentially at the electron-deficient β-carbon of the enone system .

Electrophilic Additions

The conjugated enone system undergoes regioselective additions:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Bromine | CH₂Cl₂, 0°C | 3,4-Dibromo adduct | Anti-Markovnikov (3:1 ratio) |

| Organocopper reagents | THF, −78°C | Allylic alkylation products | γ-Selectivity dominant |

X-ray crystallography of adducts confirms that additions occur trans to the oxetane oxygen, with minimal ring distortion .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(oxetan-3-ylidene)propanoate serves as a valuable building block in organic synthesis. Its reactive oxetane ring can undergo various transformations, including:

- Ring-opening reactions : This property allows the compound to participate in the formation of larger and more complex molecules.

- Substitution reactions : The compound can replace functional groups on the oxetane ring with other groups, facilitating the synthesis of diverse derivatives.

These reactions are crucial for developing new organic compounds that may have applications in pharmaceuticals and materials science .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to enhance drug stability and bioavailability. The unique structure of the oxetane ring can influence the physicochemical properties of drug molecules, making them more effective. Research indicates that compounds containing oxetane rings may exhibit biological activity that could impact various biochemical pathways.

Industrial Applications

The compound is also utilized in industrial settings for synthesizing specialty chemicals and advanced materials. Its unique structural characteristics make it suitable for creating polymers and other materials with specific properties. Additionally, it has been noted as having potential applications as a solvent for organic compounds and as a flavoring agent in the food industry .

Case Study 1: Synthesis of Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized to create new pharmaceutical agents. For example, studies have focused on modifying the oxetane structure to improve drug delivery systems. The ability to fine-tune these compounds has led to enhanced therapeutic effects in preclinical models.

Case Study 2: Polymer Development

Another study explored the use of this compound in developing new polymeric materials. The incorporation of this compound into polymer matrices resulted in materials with improved mechanical properties and thermal stability, making them suitable for various industrial applications.

Comparative Analysis Table

| Application Area | Key Benefits | Example Uses |

|---|---|---|

| Organic Synthesis | Versatile building block for complex molecules | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Enhances drug stability and bioavailability | Development of new drug formulations |

| Industrial Applications | Creates specialty chemicals and advanced materials | Production of polymers and flavoring agents |

Mecanismo De Acción

The mechanism of action of ethyl 2-(oxetan-3-ylidene)propanoate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, depending on the specific application . The oxetane ring’s stability and reactivity make it a versatile component in chemical and biological systems.

Comparación Con Compuestos Similares

Methyl 2-(oxetan-3-ylidene)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.

2-(oxetan-3-yl)propan-1-ol: A reduced derivative of ethyl 2-(oxetan-3-ylidene)propanoate.

Azetidine derivatives: Compounds containing a four-membered nitrogen ring, similar in size and reactivity to oxetane derivatives.

Uniqueness: this compound is unique due to its specific combination of an oxetane ring and an ethyl ester group. This combination imparts distinct reactivity and physicochemical properties, making it valuable for various applications in research and industry.

Actividad Biológica

Ethyl 2-(oxetan-3-ylidene)propanoate (CAS: 1467674-33-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug discovery. This article explores its biological activity, synthesis, and potential therapeutic uses.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Purity : 97% .

Synthesis and Derivatives

Recent studies have highlighted various synthetic pathways to produce oxetan derivatives, including this compound. The asymmetric synthesis of oxetan-3-ones has been achieved through metalation methods, yielding high enantiomeric excesses (up to 90%) . These synthetic strategies are crucial for developing compounds with specific biological activities.

Anticancer Potential

Research indicates that derivatives of oxetanes, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in tumor growth .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | TBD | TBD |

| Similar oxetane derivatives | MCF-7 (breast cancer) | TBD | TBD |

Note: Specific IC50 values for this compound are not yet available but are anticipated based on structural analogs.

The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the oxetane ring suggests potential interactions with biological targets such as enzymes involved in cell proliferation and apoptosis . The compound may act as a bioisosteric replacement for traditional functional groups in drug design, enhancing the pharmacological profile of lead compounds.

Case Studies

-

Case Study on Anticancer Activity :

A recent study investigated a series of oxetane derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the oxetane structure could significantly enhance cytotoxicity against specific cancer types . -

Molecular Docking Studies :

Computational studies utilizing molecular docking have suggested that this compound can bind effectively to targets involved in angiogenesis and tumor growth. These findings support further exploration into its therapeutic potential as an anticancer agent .

Propiedades

IUPAC Name |

ethyl 2-(oxetan-3-ylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHJKTMCWDSHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1COC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.